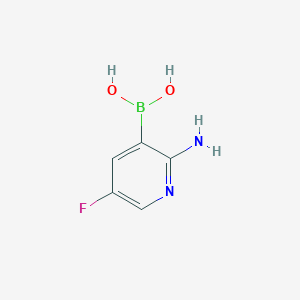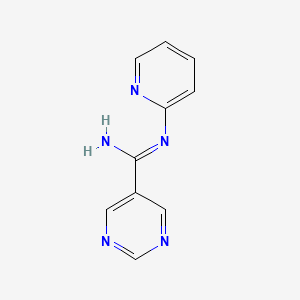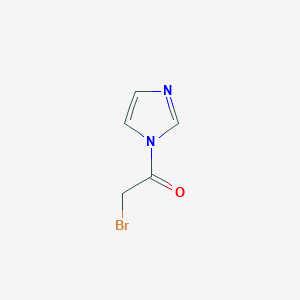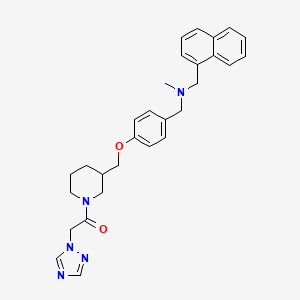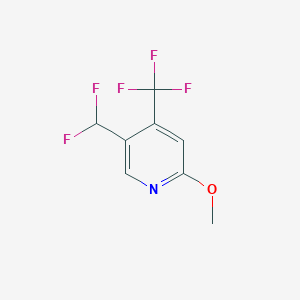
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct C−H-difluoromethylation of pyridines using difluoromethylation reagents. This process can be catalyzed by metals and often involves the use of radical intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production. The use of polar aprotic solvents and elevated temperatures under anhydrous conditions is common in these processes .
化学反应分析
Types of Reactions
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
科学研究应用
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of alcohol, thiol, and amine groups.
Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial applications
作用机制
The mechanism by which 5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with biological targets through hydrogen bonding. The difluoromethyl group possesses an acidic proton, which can interact with enzymes and other proteins, potentially altering their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in similar applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of herbicides.
3,5-Bis(trifluoromethyl)benzonitrile: Utilized in the synthesis of pharmaceuticals.
Uniqueness
5-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C8H6F5NO |
|---|---|
分子量 |
227.13 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F5NO/c1-15-6-2-5(8(11,12)13)4(3-14-6)7(9)10/h2-3,7H,1H3 |
InChI 键 |
FVCFRDMDFVJHLJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




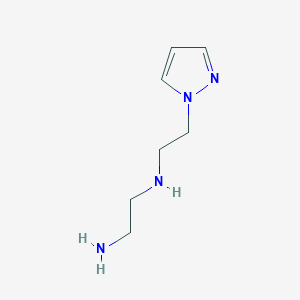
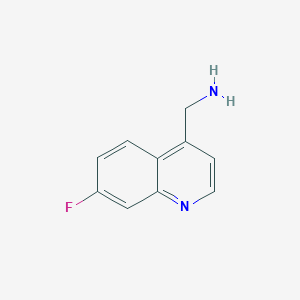

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
